Methyl 2-fluoro-5-(hydroxymethyl)benzoate
Overview
Description
“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 816449-70-4 . It has a molecular weight of 184.17 . The IUPAC name for this compound is methyl 2-fluoro-5-(hydroxymethyl)benzoate . The physical form of this compound is a liquid-oil .
Synthesis Analysis
The synthesis of “Methyl 2-fluoro-5-(hydroxymethyl)benzoate” involves the reaction of methyl 2-fluoro-5-formylbenzoate with sodium tetrahydroborate in ethanol at 20℃ for 1 hour . This reaction yields methyl 2-fluoro-5-(hydroxymethyl)benzoate with an 89% yield .Molecular Structure Analysis
The InChI code for “Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is 1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 . The InChI key is FSVTUPRXRNTWFV-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” can undergo various chemical reactions. For instance, it can react with phosphorus tribromide in dichloromethane at 20℃ for 3 hours to produce methyl 5-(bromomethyl)-2-fluorobenzoate .Physical And Chemical Properties Analysis
“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is a liquid-oil at room temperature . The compound has a molecular weight of 184.17 . The refractive index is n20/D 1.502 . The boiling point and density of the compound are not available in the search results.Scientific Research Applications
1. Catalytic Process for Biomass Transformation
In a study by Arias et al. (2016), Methyl 2-fluoro-5-(hydroxymethyl)benzoate was utilized in a catalytic process for the production of alkyl 5-benzyl-2-furoates through a two-step process. This involved oxidative esterification and alkylation using zeolites as acid catalysts, demonstrating its potential in sustainable methods for fine chemical synthesis (Arias, Climent, Corma, & Iborra, 2016).
2. Structural Studies in Crystallography
Li et al. (2005) explored the structures of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives, providing insights into their molecular configurations and interactions. This research aids in understanding the crystal structures of such compounds and their potential applications in various fields (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
3. Synthesis and DFT Study
Huang et al. (2021) conducted a synthesis and density functional theory (DFT) study on compounds related to methyl 2-fluoro-5-(hydroxymethyl)benzoate, highlighting its role in the development of boric acid ester intermediates. This research emphasizes the compound's importance in advanced chemical synthesis and theoretical studies (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
4. Photopolymerization Studies
Avci, Mathias, and Thigpen (1996) explored the use of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives in rapid photopolymerization processes. Their findings are significant for applications in thin film and coating technologies, especially in the development of linear polymers (Avci, Mathias, & Thigpen, 1996).
5. Anaerobic Transformation in Environmental Studies
Research by Genthner, Townsend, and Chapman (1989) involved the use of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives in studying the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes and the biotransformation of pollutants (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
properties
IUPAC Name |
methyl 2-fluoro-5-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVTUPRXRNTWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204396 | |
Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-(hydroxymethyl)benzoate | |
CAS RN |
816449-70-4 | |
Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816449-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluoro-5-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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